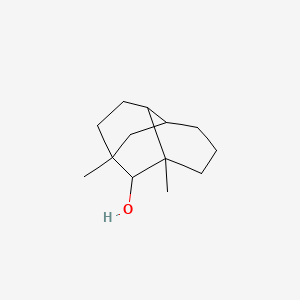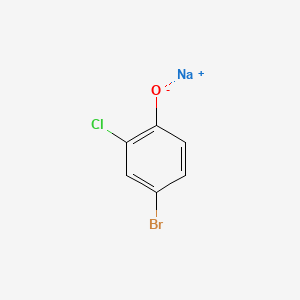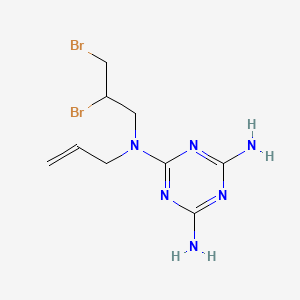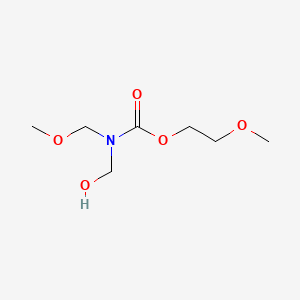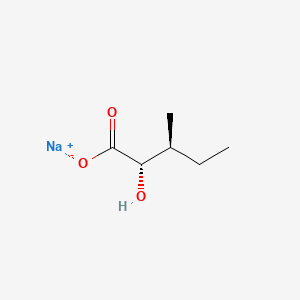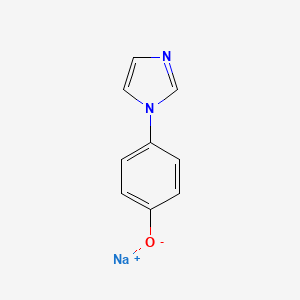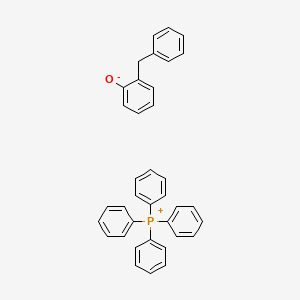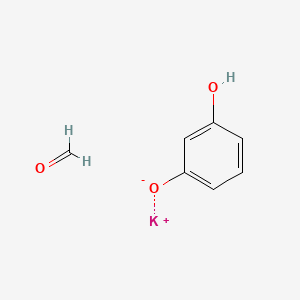
Potassium;formaldehyde;3-hydroxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 1,3-benzenediol, potassium salt is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol in the presence of potassium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the polymerization of formaldehyde with 1,3-benzenediol in an alkaline medium. The reaction typically occurs in the presence of potassium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 60-80°C and a pH of around 8-10. The polymerization process results in the formation of a polymeric network with potassium ions integrated into the structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde and 1,3-benzenediol to a reaction vessel containing potassium hydroxide. The reaction mixture is stirred and heated to the desired temperature, and the pH is carefully monitored and adjusted as needed. The resulting polymer is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 1,3-benzenediol, potassium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the polymer back to its monomeric forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Monomeric forms of formaldehyde and 1,3-benzenediol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Formaldehyde, polymer with 1,3-benzenediol, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the study of cellular processes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and resins due to its strong binding properties.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the interaction of the polymer with various molecular targets. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This cross-linking ability is exploited in applications such as tissue fixation and stabilization. The potassium ions in the polymer also play a role in modulating the polymer’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde, polymer with phenol: Similar in structure but uses phenol instead of 1,3-benzenediol.
Formaldehyde, polymer with urea: Uses urea as the co-monomer, resulting in different properties and applications.
Formaldehyde, polymer with melamine: Involves melamine, leading to a more rigid and thermally stable polymer.
Uniqueness
Formaldehyde, polymer with 1,3-benzenediol, potassium salt is unique due to the presence of potassium ions, which enhance its solubility and reactivity. The use of 1,3-benzenediol provides specific structural characteristics that differentiate it from other formaldehyde-based polymers.
Propriétés
Numéro CAS |
155122-63-7 |
|---|---|
Formule moléculaire |
C7H7KO3 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
potassium;formaldehyde;3-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.CH2O.K/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1 |
Clé InChI |
DAGCPTZMQDNGMQ-UHFFFAOYSA-M |
SMILES canonique |
C=O.C1=CC(=CC(=C1)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


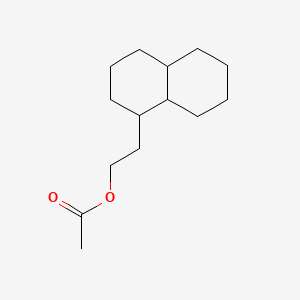
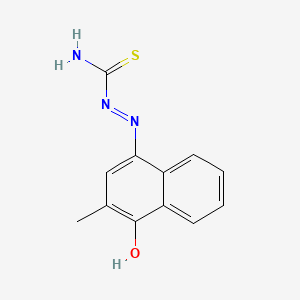
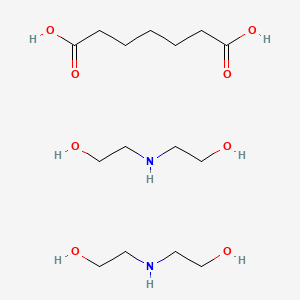

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
